molecular formula C2Cl2F3I B1304683 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane CAS No. 661-66-5

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

Cat. No. B1304683
CAS RN: 661-66-5
M. Wt: 278.82 g/mol
InChI Key: ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
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Description

“1,1-Dichloro-2-iodo-1,2,2-trifluoroethane” is a chemical compound with the molecular formula C2HCl2F3I . It’s closely related to “1,1,1-Trifluoro-2-iodoethane” which has the molecular formula C2H2F3I .


Molecular Structure Analysis

The molecular structure of “1,1-Dichloro-2-iodo-1,2,2-trifluoroethane” can be inferred from its molecular formula, C2HCl2F3I . It’s related to “1,1,1-Trifluoro-2-iodoethane”, which also has a known structure .

Scientific Research Applications

Synthesis of Trifluoroethylated Compounds

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane has been utilized in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes through a copper-mediated reaction. The method allows for the incorporation of aryl groups and alkyl substituents, demonstrating its versatility in synthesizing trifluoroethylated compounds under mild conditions. Further transformations of these compounds yield trifluoroethyl-substituted 1,2,3-triazole and isoxazole, indicating its potential in diverse synthetic applications (Zheng et al., 2016).

Catalytic Transformations

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is also involved in catalytic reactions for producing valuable chemicals. An example is the Cu-promoted reaction with dialkyl phosphonates, leading to the formation of dialkyl (2,2,2-trifluoroethyl)phosphonates. This process successfully activates inert C–Cl bonds, demonstrating the compound's role in facilitating challenging chemical transformations (Luo et al., 2016).

Application in Catalytic Oxidation

In another application, 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is used as a substrate in the catalytic oxidation process. Activated carbon has been employed as a catalyst for the oxidation of the compound to trifluoroacetyl chloride (TFAC), resulting in high yields and selectivity, highlighting its potential in industrial catalytic processes (Chun-shan, 2007).

Photocatalytic Synthesis

The compound also plays a role in photocatalytic synthesis, as seen in the cobalt-catalyzed photochemical synthesis of allylic trifluoromethanes from styrene derivatives. This process showcases the compound's utility in bond construction strategies to access allylic trifluoromethyl substituted styrene derivatives, with the possibility of conducting the process in continuous mode for increased productivity (Kreis et al., 2013).

properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378850
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

CAS RN

661-66-5
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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